molecular formula C13H14N4O4S B5775891 2-(4-morpholinyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-(4-morpholinyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5775891
M. Wt: 322.34 g/mol
InChI Key: UHIUSKATQDRPGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those containing a morpholine skeleton, often involves a 'onepot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent. This method has been applied to synthesize compounds with potential antioxidant activities and glucosidase inhibitory properties (Özil, Parlak, & Baltaş, 2018). Additionally, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives indicates the importance of the structure-activity relationship in achieving desired biological activities (Fallah-Tafti et al., 2011).

Molecular Structure Analysis

Crystal structure analyses of related compounds, such as (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, provide insights into the molecular configuration and the spatial arrangement of atoms within these molecules. These studies reveal the interactions and conformations critical to the compound's stability and reactivity (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Chemical Reactions and Properties

The chemical behavior of 2-(4-morpholinyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives is influenced by their functional groups. Studies on the alkaline hydrolysis of related compounds provide insights into reaction mechanisms and the influence of substituents on reaction rates (Bowden, Hiscocks, & Reddy, 1997).

properties

IUPAC Name

2-morpholin-4-yl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c18-12(8-16-3-5-21-6-4-16)15-13-14-10-2-1-9(17(19)20)7-11(10)22-13/h1-2,7H,3-6,8H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIUSKATQDRPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

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